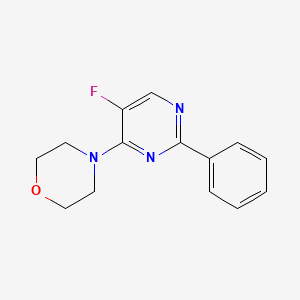
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications . The compound features a morpholine ring attached to a fluorophenylpyrimidine moiety, making it a unique structure with potential biological activities.
准备方法
The synthesis of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
化学反应分析
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simple heterocyclic compound with a similar morpholine ring structure.
Pyrimidine derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia and other cancers.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and pharmacokinetic properties.
属性
CAS 编号 |
139670-62-5 |
|---|---|
分子式 |
C14H14FN3O |
分子量 |
259.28 g/mol |
IUPAC 名称 |
4-(5-fluoro-2-phenylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C14H14FN3O/c15-12-10-16-13(11-4-2-1-3-5-11)17-14(12)18-6-8-19-9-7-18/h1-5,10H,6-9H2 |
InChI 键 |
DOAQYPULJZUFTH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC=C2F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


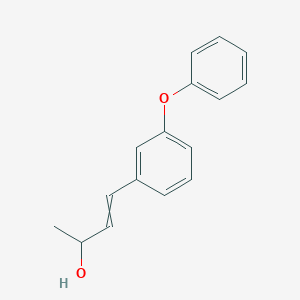

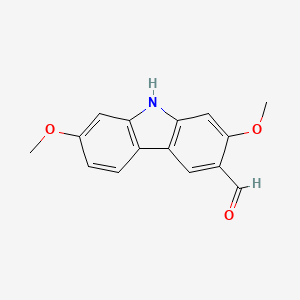
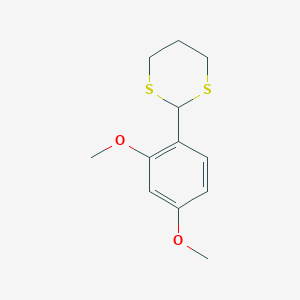
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)



![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
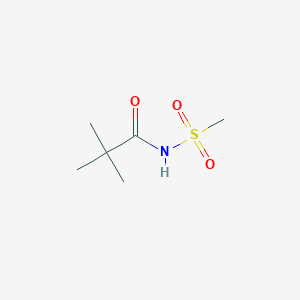
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)

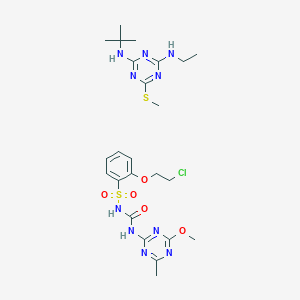
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
